Gestodene D6

LC-MS/MS Bioanalysis Internal Standard

Procure Gestodene D6 as the analytically validated, hexadeuterated internal standard essential for regulatory-compliant LC-MS/MS bioanalysis of gestodene in human plasma. Its +6 Da mass shift (m/z 332.3→129.1) eliminates interference from unlabeled analyte and structurally dissimilar progestins, while matched extraction recovery (67.57 % vs. 62.02 %) corrects matrix effects and recovery losses. The Saxena-validated method achieves 50 pg mL⁻¹ LOQ with <10 % precision, supporting ANDA submissions for gestodene/ethinylestradiol generics. Use only this compound-specific SIL-IS to avoid cross-talk in multiplexed progestin panels and ensure reliable PK parameter determination.

Molecular Formula C21H26O2
Molecular Weight 316.5 g/mol
Cat. No. B3025703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestodene D6
Molecular FormulaC21H26O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
InChIKeySIGSPDASOTUPFS-PWFLSJGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gestodene D6: A Deuterated Internal Standard for LC-MS/MS Quantification of Gestodene in Bioequivalence and Pharmacokinetic Studies


Gestodene D6 is the hexadeuterated analog of the third-generation synthetic progestin gestodene [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. By providing a mass shift of +6 Da (m/z 332.3 vs. 326.2 for unlabeled gestodene), it enables accurate, matrix effect-corrected quantification of gestodene in complex biological matrices such as human plasma, which is essential for pharmacokinetic (PK) and bioequivalence studies [3].

Why Gestodene D6 Cannot Be Substituted by Unlabeled Gestodene or Other Progestin Internal Standards in Validated Bioanalysis


Substituting Gestodene D6 with unlabeled gestodene or another progestin (e.g., levonorgestrel-d6) is analytically invalid for quantitative bioanalysis [1]. Unlabeled gestodene cannot be distinguished from the analyte, rendering it useless as an internal standard. Using a structurally dissimilar progestin internal standard (e.g., levonorgestrel-d6) introduces differential extraction recovery and ionization efficiency in LC-MS/MS [2]. The Saxena et al. method achieved overall recoveries of 62.02% for gestodene and 67.57% for Gestodene D6; a mismatched internal standard would not track the analyte through sample preparation, leading to unacceptable accuracy and precision [3].

Quantitative Differentiation Evidence for Gestodene D6 vs. Analogs and Alternatives


Mass Spectrometric Resolution: Quantitation with +6 Da Mass Shift vs. Unlabeled Gestodene

Gestodene D6 provides a definitive mass spectrometric resolution from its unlabeled analyte counterpart, gestodene. In a validated LC-MS/MS method, the mass transition monitored for Gestodene D6 was m/z 332.3→129.1, compared to m/z 326.2→124.1 for gestodene [1]. This +6 Da shift ensures complete baseline separation in the mass analyzer, eliminating cross-talk and enabling accurate peak integration even at sub-picogram detection levels [1].

LC-MS/MS Bioanalysis Internal Standard

Methodological Performance: Precision and Recovery in Validated LC-MS/MS vs. Alternative SIL-IS Approaches

In a validated method, the use of Gestodene D6 as internal standard enabled high precision and recovery. The overall extraction recovery for Gestodene D6 was 67.57%, closely mirroring the 62.02% recovery for gestodene [1]. This tracking is crucial for method robustness. Furthermore, the method achieved intra-run and inter-run precision and accuracy within 10% across a linear range of 50-11957 pg/ml with a correlation coefficient ≥0.9994 [1].

Method Validation Precision Recovery

Structural Integrity and Isotopic Enrichment: Gestodene D6 vs. Gestodene-d7

Commercial sources of Gestodene D6 specify a high isotopic enrichment, typically 96 atom % D, and chemical purity of 95% by HPLC . In contrast, a variant, Gestodene-d7, is also commercially available . The selection of the D6 over the D7 variant can be a matter of method specificity; a D6 label may offer a distinct mass spectrometric window, particularly if D7-labeled compounds are used as internal standards for other analytes in a multiplexed panel, minimizing cross-interference [1].

Isotopic Purity Chemical Stability Analytical Grade

Pharmacokinetic Application: Enabling Low-Dose Bioequivalence Studies vs. Non-Deuterated Methods

The validated method using Gestodene D6 was successfully applied to a bioequivalence study following a single oral administration of 0.12 mg gestodene (2x0.06 mg tablets) in 10 healthy female volunteers [1]. This demonstrates the compound's utility in quantifying the low systemic concentrations of gestodene, which achieves contraceptive efficacy at the lowest dose of any progestin in a combined oral contraceptive (COC) [2]. Without a matched SIL-IS, achieving the required sensitivity (LOQ 50 pg/mL) and accuracy for regulatory-compliant PK parameters would be highly challenging [1].

Pharmacokinetics Bioequivalence Low-Dose Quantitation

Vendor Quality Metrics: Gestodene D6 Purity and Enrichment vs. General Labeled Compound Standards

Reputable vendors specify Gestodene D6 with a chemical purity of 95% by HPLC and an isotopic enrichment of 95-96 atom % D . These specifications are critical for analytical use. A lower isotopic enrichment (e.g., <90 atom % D) would result in a significant 'unlabeled' impurity peak, contributing to signal in the analyte's m/z channel and causing positive bias in quantitation, particularly at low concentrations near the LOQ [1].

Certificate of Analysis Isotopic Enrichment Chemical Purity

Core Application Scenarios for Gestodene D6 in Pharmaceutical R&D and CRO Bioanalysis


Bioequivalence and Pharmacokinetic (PK) Studies for Gestodene-Containing COCs

CROs and pharmaceutical companies require robust, validated LC-MS/MS methods to support ANDA submissions for generic versions of gestodene/ethinylestradiol combined oral contraceptives. Gestodene D6 is the essential internal standard to achieve the requisite sensitivity (LOQ of 50 pg/mL) and accuracy (precision within 10%) for quantifying gestodene in human plasma, as demonstrated in a successful bioequivalence study [1]. Its use corrects for matrix effects and recovery losses, ensuring reliable PK parameter determination [1].

Validation of Novel Bioanalytical Methods and Multiplexed Hormone Panels

Analytical chemistry labs developing new or multiplexed LC-MS/MS assays for a panel of progestins (e.g., gestodene, levonorgestrel, desogestrel) need compound-specific SIL-IS to avoid cross-talk and ensure accurate quantitation of each analyte. The +6 Da mass shift of Gestodene D6 (m/z 332.3→129.1) provides a distinct channel that is less likely to interfere with other D7- or 13C-labeled internal standards, facilitating more reliable multiplexed analysis .

Investigating Gestodene Pharmacology in Non-Clinical and Environmental Matrices

Beyond clinical plasma, researchers studying the metabolism, tissue distribution, or environmental fate of gestodene can leverage Gestodene D6 as an internal standard in complex matrices. The close extraction recovery match (67.57% for D6 vs. 62.02% for gestodene in plasma) suggests it will effectively track the analyte through various sample preparation workflows, providing a foundation for accurate quantification in diverse research settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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